N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) group attached to a hydroxypropyl chain, with a 4-ethoxy-3-fluorobenzenesulfonamide moiety. This compound integrates multiple functional groups: a sulfonamide linker, a fluorinated aromatic ring, an ethoxy substituent, and a hydroxylated aliphatic chain.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO6S/c1-3-24-15-7-5-13(9-14(15)19)27(22,23)20-10-18(2,21)12-4-6-16-17(8-12)26-11-25-16/h4-9,20-21H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKDKHHOHGDGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines. These compounds are known to interact with microtubules and their component protein, tubulin, which are leading targets for anticancer agents.
Mode of Action
For instance, similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide has been found to have significant effects on various types of cells. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a sulfonamide structure. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Molecular Formula
- Molecular Formula : C₁₈H₁₉FNO₄S
- Molecular Weight : 357.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through the following mechanisms:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with various receptors that mediate cellular responses.
- Antioxidant Activity : Possible reduction of oxidative stress within cells.
Anticancer Properties
Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, derivatives incorporating the benzo[d][1,3]dioxole moiety have been evaluated for their cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of related compounds on different cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon carcinoma (HCT116). The IC50 values (concentration required to inhibit cell growth by 50%) were recorded as follows:
| Compound | A549 (IC50 μM) | MCF7 (IC50 μM) | HCT116 (IC50 μM) |
|---|---|---|---|
| Compound A | 16.0 ± 0.2 | 96.7 ± 3.9 | 61.2 ± 4.2 |
| Compound B | 20.5 ± 2.4 | 53.5 ± 6.6 | 21.3 ± 1.6 |
| Daunorubicin | <0.5 | <0.6 | <0.2 |
These results suggest that derivatives containing the benzo[d][1,3]dioxole structure may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity against various bacterial strains.
Research Findings
A study demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Scientific Research Applications
Biochemical Analysis
The compound exhibits a range of biochemical properties that make it suitable for research applications:
1. Interaction with Enzymes and Proteins
- This compound has been shown to interact with various enzymes and proteins, influencing their activity and stability. Such interactions can lead to significant biological effects, including enzyme inhibition or activation.
2. Cellular Effects
- Studies indicate that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide affects different cell types, potentially altering cell proliferation and apoptosis rates.
3. Molecular Mechanism
- The compound's mechanism involves binding to specific biomolecules, which can lead to changes in gene expression and cellular signaling pathways.
Anticancer Research
This compound has been evaluated for its anticancer properties:
| Study | Findings |
|---|---|
| Study 1 | Induced apoptosis in various cancer cell lines through microtubule destabilization. |
| Study 2 | Demonstrated cell cycle arrest at the S phase, highlighting its potential as an antitumor agent. |
These findings suggest that the compound may be effective in developing new cancer therapies targeting microtubule dynamics.
Antimicrobial Activity
The sulfonamide group present in this compound is known for its antibacterial properties. Research indicates that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways:
| Activity Type | Description |
|---|---|
| Antimicrobial Potential | Inhibition of bacterial dihydropteroate synthase, leading to reduced bacterial proliferation. |
This characteristic makes it a candidate for further exploration in antibiotic development.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects attributed to the benzo[d][1,3]dioxole moiety:
| Study | Findings |
|---|---|
| Study 3 | Indicated antidepressant-like effects, warranting further investigation into mood regulation mechanisms. |
Such properties could position this compound as a therapeutic agent for neurodegenerative diseases or mood disorders.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers administered varying doses of this compound to cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates and significant disruption of cell cycle progression.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were performed against common bacterial strains using the sulfonamide derivative. The results demonstrated effective inhibition at low micromolar concentrations, supporting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared features: benzo[d][1,3]dioxol-containing scaffolds , sulfonamide/amide linkages , and ethoxy/fluoro substituents . Below is a detailed comparison with key compounds from the literature.
Benzo[d][1,3]dioxol-Containing Sulfonamides and Amides
N-(2-(Benzo[d][1,3]dioxol-5-yl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
- Structure : Shares the benzo[d][1,3]dioxol group and sulfonamide core but replaces the hydroxypropyl chain with an allyl-epoxide hybrid. The aromatic ring has a methyl substituent instead of ethoxy/fluoro groups.
- Synthesis : Epoxide and allyl groups likely require distinct coupling strategies compared to the hydroxypropyl linker in the target compound .
- Key Difference : The absence of fluorine and ethoxy groups may reduce electronic effects critical for binding interactions.
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) Structure: Features a benzodioxol-acetamide-thiazole scaffold. The amide linkage and thiazole ring differ from the sulfonamide-aromatic system in the target compound. Synthesis: Uses HATU/DIPEA-mediated coupling in DMF at 50°C, yielding 45% pure product .
Ethoxy/Fluoro-Substituted Analogs
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Structure : Contains an ethoxymethoxybenzamide group but lacks the benzodioxol and sulfonamide moieties.
- Application : Used as a pesticide, highlighting the role of ethoxy groups in agrochemical activity .
- Key Difference : The chlorine substituents and amide linkage differ from the target compound’s fluorine and sulfonamide groups.
Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate) Structure: Ethoxy and fluorinated aromatic systems are present, but the ester and nitro groups diverge from the sulfonamide-hydroxyl architecture. Application: Herbicidal activity suggests ethoxy-fluoro combinations enhance lipid solubility and membrane penetration .
Benzimidazole and Thiazole Derivatives with Benzodioxol Groups
2-(Benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole (4d) Structure: Dual benzodioxol groups attached to a fluorinated benzimidazole core. Synthesis: Requires nitro reduction (SnCl₂·2H₂O in ethanol, 75°C) and subsequent cyclization .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (43)
- Structure : Cyclopropane-carboxamide linker with thiazole and thiophene groups.
- Synthesis : Achieved via carbodiimide-mediated coupling, yielding 21% .
- Key Difference : The cyclopropane ring and thiophene substituent introduce steric and electronic effects absent in the target compound.
Comparative Data Table
Key Research Findings
- Synthetic Challenges : The hydroxypropyl and ethoxy-fluoro groups in the target compound may necessitate multi-step synthesis, including nitro reductions (as in ) and sulfonamide couplings (similar to ) .
- Substituent Effects: Ethoxy and fluorine substituents likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., ’s methyl derivative) .
Preparation Methods
Synthetic Routes and Strategic Considerations
The compound’s structure comprises two primary components:
- Benzo[d]dioxol-5-yl-2-hydroxypropylamine (amine precursor)
- 4-Ethoxy-3-fluorobenzenesulfonyl chloride (sulfonating agent)
Synthetic routes typically follow a convergent approach, where these intermediates are prepared separately and coupled via nucleophilic substitution. Key challenges include preserving the hydroxyl group’s integrity during sulfonamide formation and ensuring regioselectivity in aromatic substitutions.
Step-by-Step Preparation Methodology
Synthesis of Benzo[d]dioxol-5-yl-2-hydroxypropylamine
Starting Material: Benzo[d]dioxol-5-carbaldehyde
Benzo[d]dioxol-5-carbaldehyde is subjected to a Henry reaction with nitroethane in the presence of ammonium acetate to yield 2-nitro-1-(benzo[d]dioxol-5-yl)propan-1-ol. Reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) produces the primary amine, 2-amino-1-(benzo[d]dioxol-5-yl)propan-1-ol.
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Henry Reaction | Nitroethane, NH₄OAc, ethanol, reflux, 12 h | 78 |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, methanol, 25°C, 6 h | 92 |
Synthesis of 4-Ethoxy-3-fluorobenzenesulfonyl Chloride
Sulfonation of 4-Ethoxy-3-fluorobenzene
4-Ethoxy-3-fluorobenzene undergoes sulfonation using chlorosulfonic acid at 0–5°C to yield 4-ethoxy-3-fluorobenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 85 |
| Chlorination | PCl₅, CH₂Cl₂, reflux, 4 h | 91 |
Coupling Reaction: Sulfonamide Formation
The amine intermediate (2-amino-1-(benzo[d]dioxol-5-yl)propan-1-ol) reacts with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of triethylamine (Et₃N) as a base. The hydroxyl group is temporarily protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Et₃N (2.5 equiv) |
| Temperature | 0°C → room temperature, 24 h |
| Protection Group | TBDMS-Cl, imidazole, DMF, 12 h |
| Deprotection | Tetrabutylammonium fluoride (TBAF), THF, 1 h |
Yield: 67% after deprotection and purification via flash chromatography (SiO₂, ethyl acetate/hexane 3:7).
Optimization of Reaction Parameters
Solvent Selection for Sulfonamide Coupling
Comparative studies reveal that polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the transition state. However, DMF may lead to over-sulfonation, making THF the optimal choice.
Table 1: Solvent Screening for Coupling Reaction
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 24 | 67 | 98 |
| DCM | 36 | 55 | 95 |
| DMF | 18 | 60 | 90 |
Base Optimization
Triethylamine outperforms pyridine and DBU in minimizing side products such as N-alkylated derivatives.
Table 2: Base Screening for Coupling Reaction
| Base | Equiv | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Et₃N | 2.5 | 67 | <5 |
| Pyridine | 3.0 | 58 | 12 |
| DBU | 2.0 | 50 | 18 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.92 (s, 1H, ArH), 6.85 (d, J = 1.6 Hz, 1H, ArH), 6.79 (d, J = 8.0 Hz, 1H, ArH), 5.92 (s, 2H, OCH₂O), 4.62 (m, 1H, CHOH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45 (m, 2H, CH₂NH), 1.41 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- HRMS (ESI): m/z calculated for C₁₈H₁₉FNO₆S [M+H]⁺: 420.0918; found: 420.0921.
Applications and Further Modifications
The compound’s sulfonamide moiety and fluorinated aromatic system make it a candidate for medicinal chemistry studies, particularly in targeting enzyme inhibition (e.g., carbonic anhydrase). Recent patents highlight its utility as an intermediate in synthesizing kinase inhibitors, with modifications focusing on replacing the ethoxy group with methoxy or propoxy chains to enhance bioavailability.
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Reagents : Use triethylamine (base) and dimethylformamide (solvent) to facilitate sulfonamide bond formation .
- Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to verify intermediate purity (>95%) .
- Temperature : Maintain 50–60°C during condensation reactions to prevent side-product formation .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) to maximize product formation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to confirm substituent positions (e.g., fluorine at C3, ethoxy at C4) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and detect degradation products .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S, F) within ±0.3% theoretical values .
Q. What purification strategies are effective for isolating this sulfonamide derivative?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials .
- Column Chromatography : Apply silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to isolate polar intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) variability or metabolite interference:
- PK Studies : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS .
- Metabolite Profiling : Identify phase I/II metabolites via hepatocyte incubations and compare with in vitro activity .
- Dose Optimization : Adjust dosing regimens to account for bioavailability limitations (e.g., solubility in PBS vs. DMSO) .
Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer : Systematic SAR studies should:
- Modify Substituents : Synthesize analogs with varied substituents (e.g., replace ethoxy with methoxy or fluorine with chlorine) .
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates and IC determination .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Q. How can computational modeling complement experimental studies of this compound’s mechanism?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., sulfonamide-enzyme interactions) .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-protein complexes .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on bioactivity data to prioritize synthetic targets .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer :
- Standardized Synthesis : Adopt fixed reaction times and reagent suppliers (e.g., Sigma-Aldrich for triethylamine) .
- Quality Control : Implement strict HPLC thresholds (e.g., >98% purity) and NMR consistency checks .
- Biological Replicates : Use ≥3 independent batches for IC determinations to calculate SD and confidence intervals .
Contradiction Analysis
- Synthesis Yields : reports higher yields (65–70%) under heated conditions, while achieves lower yields (55–60%) at room temperature. Researchers should test both conditions and optimize for scalability vs. energy efficiency .
- Biological Activity : Fluorinated analogs in show stronger enzyme inhibition than chlorinated derivatives in , suggesting electronic effects dominate over steric factors. Validate via comparative IC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
